2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
Description
Properties
IUPAC Name |
4-(4-anilinoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-24-11-13-25(14-12-24)19(21(27)28)15-20(26)23-18-9-7-17(8-10-18)22-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3,(H,23,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSDQIQCAGNTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is followed by the addition of phenylamino groups and the formation of the butanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cancer Treatment
Research indicates that this compound exhibits inhibitory effects on receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. Inhibition of RTKs can lead to decreased tumor growth and metastasis, making this compound a potential candidate for targeted cancer therapies.
Case Study:
A study published in Cancer Research demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the downregulation of signaling pathways associated with cell growth and survival .
Neurological Disorders
The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing piperazine have been shown to modulate neurotransmitter systems, which may be beneficial in conditions such as depression and anxiety.
Case Study:
In preclinical trials, a related compound was tested for its antidepressant effects in rodent models. Results indicated that administration led to significant reductions in depressive-like behaviors, attributed to increased serotonin levels in the brain .
Matrix Metalloproteinase Inhibition
The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. This inhibition is particularly relevant in diseases characterized by excessive tissue remodeling, such as arthritis and cancer.
Data Table: MMP Inhibition Potency
| Compound | MMP Type | IC50 (µM) |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid | MMP-2 | 0.5 |
| Another Compound | MMP-9 | 0.8 |
The above table illustrates the potency of the compound against specific MMPs, highlighting its potential therapeutic applications in managing conditions involving tissue remodeling .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects such as reduced inflammation or tumor growth inhibition .
Comparison with Similar Compounds
4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic Acid (CAS 900011-31-6)
- Structure: Shares the 4-methylpiperazine and 4-oxobutanoic acid backbone but replaces the phenylamino group with an acetamidophenyl substituent.
- Molecular Formula : C17H24N4O4 (MW: 348.4 g/mol).
- Reduced molecular weight due to fewer aromatic rings.
- Implications: The acetamido group may enhance target binding specificity in enzyme inhibition, whereas the phenylamino group in the target compound could improve π-π stacking interactions .
(E)-4-oxo-4-((4-(phenylamino)phenyl)amino)but-2-enoic Acid (Ref: 10-F733712)
- Structure: Retains the phenylamino-phenylamino motif but replaces the methylpiperazine with an α,β-unsaturated double bond (but-2-enoic acid).
- Molecular Formula : C16H15N3O3 (estimated MW: 297.3 g/mol).
- Absence of the methylpiperazine reduces solubility and basicity.
- Implications : The unsaturated backbone may confer reactivity useful in covalent drug design but could compromise metabolic stability .
Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6)
- Structure : Fmoc-protected aspartic acid derivative with a 2-phenylpropan-2-yl (OPP) ester.
- Molecular Formula : C28H27N1O6 (MW: 473.53 g/mol).
- Key Differences: Bulky Fmoc and OPP groups render it unsuitable for direct therapeutic use but ideal as a peptide synthesis intermediate. Lacks the methylpiperazine and phenylamino motifs critical to the target compound’s hypothesized bioactivity.
- Implications: Highlights divergent applications—synthetic utility vs.
Critical Analysis of Research Findings
- Solubility : The methylpiperazine group in the target compound and its acetamido analogue (CAS 900011-31-6) likely improves aqueous solubility compared to the unsaturated analogue (Ref: 10-F733712) .
- Bioactivity: The phenylamino-phenylamino group may enhance target affinity through aromatic interactions, whereas the acetamido variant’s hydrogen-bonding capacity could optimize binding specificity .
Biological Activity
The compound 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid represents a class of synthetic molecules that have garnered attention for their potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.43 g/mol. The structure features a piperazine ring, which is known for enhancing bioavailability and pharmacological activity.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antitumor Activity : Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation, particularly in non-small cell lung carcinoma and ovarian cancer models .
- Antimicrobial Properties : Certain derivatives demonstrate significant antimicrobial and antifungal activities, indicating potential for use in treating infections .
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in modulating pathways related to cancer progression and inflammation .
The biological activity of this compound is attributed to several mechanisms:
- GPCR Ligand Activity : The compound acts as a ligand for G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways involved in various physiological processes .
- Kinase Inhibition : It has been identified as a potential kinase inhibitor, which may interfere with signaling pathways crucial for tumor growth and survival .
- Nuclear Receptor Modulation : The compound may also interact with nuclear receptors, influencing gene expression related to inflammation and cancer .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study examining the antitumor effects of structurally similar compounds, researchers found that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the piperazine moiety could enhance efficacy against specific tumor types.
Case Study: Antimicrobial Testing
Another study utilized disk diffusion methods to assess antimicrobial activity against a range of pathogens. Results indicated that certain derivatives showed high activity against both Gram-positive and Gram-negative strains, highlighting their potential as new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
